3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
Description
“3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, like the compound , has been a topic of research. The demand for TFMP derivatives has been increasing steadily over the years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-diazepan-1-yl group attached to a propanoic acid group. Additionally, it contains a 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethylpyridine (TFMP) part of the molecule contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethylpyridine (TFMP) group in particular is known to undergo various reactions, including exchanges between chlorine and fluorine atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethylpyridine (TFMP) group. TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Future Directions
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O2/c15-11-8-10(14(16,17)18)9-19-13(11)21-4-1-3-20(6-7-21)5-2-12(22)23/h8-9H,1-7H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXOLRGPLPIHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124812 | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-1H-1,4-diazepine-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-72-4 | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-1H-1,4-diazepine-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-1H-1,4-diazepine-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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